molecular formula C13H15NO2 B13393784 3-Phenylprop-2-enyl 3-aminobut-2-enoate

3-Phenylprop-2-enyl 3-aminobut-2-enoate

Cat. No.: B13393784
M. Wt: 217.26 g/mol
InChI Key: GOWWDIWBLHYGMJ-UHFFFAOYSA-N
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Description

This compound is characterized by its ester and amine functional groups, making it a versatile molecule in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylprop-2-enyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with cinnamyl alcohol . The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The mixture is refluxed, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

3-Phenylprop-2-enyl 3-aminobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amines.

Scientific Research Applications

3-Phenylprop-2-enyl 3-aminobut-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Phenylprop-2-enyl 3-aminobut-2-enoate involves its interaction with various molecular targets. The ester and amine groups allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl 3-phenyl-2-propenoate: Another cinnamate ester with similar structural features.

    Ethyl 3-aminocrotonate: A related compound with an ester and amine group but different substituents.

Uniqueness

3-Phenylprop-2-enyl 3-aminobut-2-enoate is unique due to its combination of ester and amine functional groups, which provide it with versatile reactivity and potential for various applications. Its specific structure allows for unique interactions in biological systems, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-phenylprop-2-enyl 3-aminobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWWDIWBLHYGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OCC=CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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